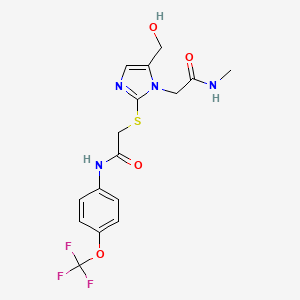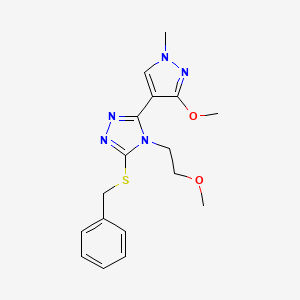![molecular formula C20H27N3O3S B2813274 4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide CAS No. 1034266-12-0](/img/structure/B2813274.png)
4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent . In the case of piperazine derivatives, recent developments in their synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-Ra), and nuclear magnetic resonance (NMR) . Theoretical calculations using methods like Density Functional Theory (DFT) can also provide insights into the geometric parameters and spectroscopic data .Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its HOMO-LUMO energy gap. A lower energy gap indicates higher reactivity. For similar compounds, the HOMO-LUMO energy gap has been found to be around 5.19 eV .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and theoretical calculations. For instance, the compound’s solubility, stability, and reactivity can be assessed. In the case of similar compounds, they have been found to exhibit low reactivity and good stability .Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement and Neuropharmacology
4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide derivatives, such as SB-399885, have demonstrated potential in enhancing cognitive functions. SB-399885, a potent 5-HT6 receptor antagonist, has been shown to improve cognitive abilities in animal models, indicating its potential therapeutic utility in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Structural and Computational Studies
Research involving crystal structure and Density Functional Theory (DFT) calculations of compounds like 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provides insights into their electrophilic and nucleophilic nature, aiding in the understanding of their potential biological activities (Kumara et al., 2017).
Development of Antagonists for Therapeutic Applications
The preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have been studied extensively. These compounds, including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides, have shown significant potential as therapeutic agents, particularly in targeting receptors implicated in various neurological disorders (Yoon et al., 2008).
Photodynamic Therapy Applications
Studies have also explored the use of benzenesulfonamide derivatives in photodynamic therapy (PDT). These compounds, particularly those with enhanced singlet oxygen quantum yield, are potential candidates for cancer treatment in PDT due to their effective fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticonvulsant and Inhibitory Properties
Benzenesulfonamide derivatives have been reported to exhibit potent inhibitory action against human carbonic anhydrase isoforms and effective anticonvulsant activity, showcasing their potential in treating neurological conditions such as epilepsy (Mishra et al., 2017).
Potential in Treating Other Medical Conditions
Additional research has been conducted on the synthesis and biological screening of novel piperazine derivatives for various medical applications, including as potential anti-malarial agents and for their antifungal properties (Gul et al., 2016), (Gupta & Halve, 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential interactions with biological systems. While specific safety and hazard information for this compound is not available in the resources, similar compounds have been studied for their cytotoxic effects .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action. The development of novel derivatives and analogs could also be a promising direction .
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-19-8-10-20(11-9-19)27(24,25)21-12-5-13-22-14-16-23(17-15-22)18-6-3-2-4-7-18/h2-4,6-11,21H,5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXGHTUTTYHUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

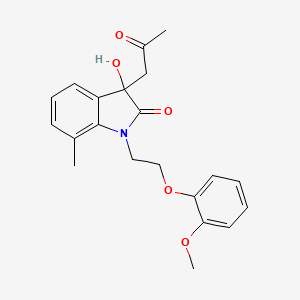
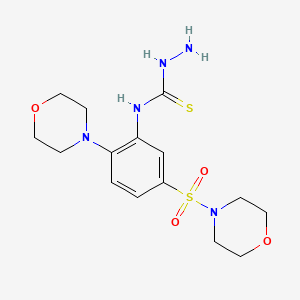
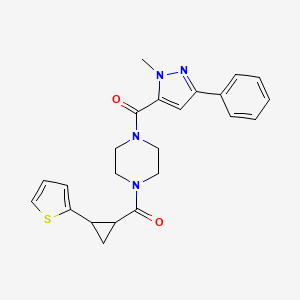
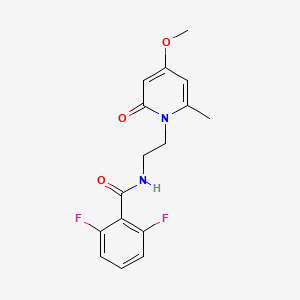
![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)
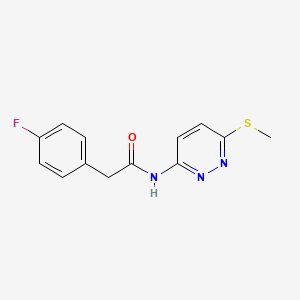
![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
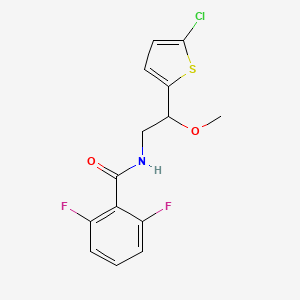
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)
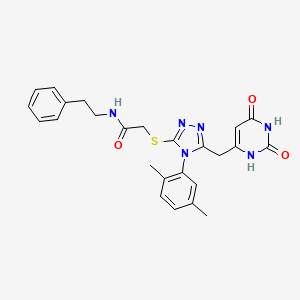
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
